N-bromo-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bromo-2,2-difluoroacetamide is an organic compound with the chemical formula C2H2BrF2NO. It is a colorless or light yellow crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is commonly used as a reagent in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
N-bromo-2,2-difluoroacetamide can be synthesized by reacting bromoacetamide with hydrogen fluoride. The specific preparation method involves suspending bromoacetamide in hydrogen difluoride and adding gas. After a period of reaction, this compound is obtained . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
Analyse Chemischer Reaktionen
N-bromo-2,2-difluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other substituents.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Cyclization Reactions: It can also undergo cyclization reactions, particularly in the presence of visible light, leading to the formation of valuable α,α-difluoro-γ-lactam-fused compounds.
Wissenschaftliche Forschungsanwendungen
N-bromo-2,2-difluoroacetamide has several scientific research applications:
Wirkmechanismus
The mechanism by which N-bromo-2,2-difluoroacetamide exerts its effects involves transition-metal-assisted catalysis. The compound undergoes oxidative addition on appropriately tuned metal nuclei, forming an organometallic intermediate. This intermediate can then rearrange, possibly via a CF2-carbene complex, leading to the formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
N-bromo-2,2-difluoroacetamide can be compared with other similar compounds such as:
2-bromo-2,2-difluoroacetamide: This compound shares a similar structure but lacks the N-bromo group.
Bromodifluoroacetamide: Another closely related compound with similar properties and applications.
This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C2H2BrF2NO |
---|---|
Molekulargewicht |
173.94 g/mol |
IUPAC-Name |
N-bromo-2,2-difluoroacetamide |
InChI |
InChI=1S/C2H2BrF2NO/c3-6-2(7)1(4)5/h1H,(H,6,7) |
InChI-Schlüssel |
OIPZBCCVRCKKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.